Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Description
Chemical Identity and Structural Characterization
Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 2090369-22-3) is a halogenated heterocyclic compound with the molecular formula C₉H₇BrClN₃O₂ and a molecular weight of 304.53 g/mol . Its structure comprises a fused bicyclic system: an imidazole ring condensed with a pyridazine ring. The bromine atom occupies position 3, while chlorine is at position 6, and an ethyl carboxylate group is attached to position 2 (Figure 1).
The compound’s SMILES notation (CCOC(=O)c1nc2n(c1Br)nc(cc2)Cl) and InChI key (NHORKGPBKKWTGJ-UHFFFAOYSA-N) provide precise stereochemical details. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethyl group (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and aromatic protons (δ 7.5–8.1 ppm). X-ray crystallography confirms the planar geometry of the bicyclic core, with bond angles consistent with aromatic stabilization.
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrClN₃O₂ |
| Molecular Weight | 304.53 g/mol |
| Density | 1.84 g/cm³ (predicted) |
| Melting Point | 144–146°C |
| Boiling Point | 420°C (estimated) |
| LogP (Partition Coefficient) | 2.1 (predicted) |
Historical Context and Discovery Timeline
The compound emerged from systematic explorations of imidazo[1,2-b]pyridazine derivatives, which gained traction after Stanovnik’s 1967 synthesis of the parent scaffold. Early work focused on modifying substituents to enhance bioactivity, leading to bromo- and chloro-substituted analogs by the 1990s. This compound was first reported in patent literature circa 2010 as a kinase inhibitor intermediate.
Key milestones include:
- 2007 : Initial synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate derivatives via cyclocondensation.
- 2015 : Optimization of halogenation protocols to introduce bromine at position 3, improving electrophilicity for cross-coupling reactions.
- 2020 : Development of scalable routes using N,N-dimethylformamide dimethyl acetal and bromoacetonitrile, achieving yields >90%.
Significance in Heterocyclic Chemistry
This compound exemplifies the versatility of imidazo[1,2-b]pyridazines in medicinal chemistry. The scaffold’s electron-deficient nature facilitates nucleophilic aromatic substitution, enabling diverse functionalization. Bromine and chlorine atoms enhance reactivity in Suzuki-Miyaura couplings, while the ethyl ester group allows hydrolysis to carboxylic acids for further derivatization.
Table 2: Comparative reactivity of substituents
| Position | Substituent | Reactivity Profile |
|---|---|---|
| 3 | Bromine | Pd-catalyzed cross-coupling |
| 6 | Chlorine | Nucleophilic displacement |
| 2 | Ethyl ester | Hydrolysis to carboxylic acid |
In drug discovery, the compound serves as a precursor to kinase inhibitors (e.g., ponatinib analogs) and antimicrobial agents. Its rigid bicyclic structure improves binding affinity to enzymatic pockets, as demonstrated in Bruton’s tyrosine kinase (BTK) inhibition studies (IC₅₀ = 1.3 nM for derivative TM471-1). Recent work also highlights its utility in synthesizing positron emission tomography (PET) tracers for amyloid plaque imaging.
Properties
IUPAC Name |
ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)7-8(10)14-6(12-7)4-3-5(11)13-14/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIKFVCVQMRIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC(=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Basic Information
- IUPAC Name : Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
- CAS Number : 2090369-22-3
- Molecular Formula : C9H7BrClN3O2
- Molecular Weight : 304.53 g/mol
- Density : Approximately 1.84 g/cm³ (predicted)
- pKa : -2.79 (predicted)
Structural Features
The compound's structure includes an imidazo[1,2-b]pyridazine core, which is known for its biological significance. The presence of halogen substituents (bromine and chlorine) enhances its reactivity and potential for forming diverse derivatives.
Medicinal Chemistry
This compound is being investigated for its potential as a drug candidate. Its structural framework allows it to interact with various biological targets:
- Kinase Inhibition : Compounds derived from the imidazo[1,2-b]pyridazine scaffold have shown promise as kinase inhibitors, which are crucial in cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antifungal and antibacterial properties.
Biological Research
The unique structure of this compound makes it suitable for exploring biological interactions:
- Bioactive Molecules : Its derivatives are being studied for their effects on biochemical pathways related to inflammation and diabetes.
- Acetylcholinesterase Inhibition : Research indicates potential applications in neurodegenerative disease treatments through the inhibition of acetylcholinesterase.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It can be utilized to create more complex heterocyclic compounds through various chemical reactions such as substitution and coupling reactions.
- Material Science Applications : The compound's properties may be leveraged in developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs differ in halogenation patterns, substituent positions, or functional groups (Table 1):
Table 1: Structural Comparison of Imidazopyridazine Derivatives
Key Observations :
Physicochemical Properties
- Solubility : The ethyl carboxylate group enhances solubility in organic solvents (e.g., acetone, DMF) compared to carboxylic acid derivatives (e.g., CAS 2090062-10-3) .
- Thermal Stability: Halogenated derivatives (Br, Cl) exhibit higher melting points than non-halogenated analogs due to increased molecular rigidity .
Analytical Characterization
- NMR Data : highlights distinct ¹H/¹³C NMR shifts for methyl and acetyloxy substituents in related pyridazine derivatives, aiding in structural differentiation .
Biological Activity
Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS Number: 2090369-22-3) is a heterocyclic compound notable for its unique imidazo[1,2-b]pyridazine core structure, which features both bromine and chlorine substituents. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₉H₇BrClN₃O₂
- Molecular Weight : 304.53 g/mol
- Structure : The compound consists of an ethyl ester linked to a carboxylate group, with halogen atoms that enhance its reactivity.
Biological Activity
Recent studies have highlighted the diverse biological activities associated with this compound. Its structural features suggest potential interactions with various biological targets, leading to significant pharmacological effects.
The mechanism of action involves the compound's ability to interact with specific receptors and enzymes, modulating biochemical pathways. This interaction is crucial for its potential therapeutic applications, particularly in drug development.
Reported Biological Activities
The following table summarizes key biological activities reported for this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines through apoptosis induction. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
| Acetylcholinesterase Inhibition | Potential use in treating neurodegenerative diseases by inhibiting enzyme activity. |
Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM, with an IC₅₀ value significantly lower than many known chemotherapeutics .
Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. This compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of imidazo[1,2-b]pyridazine derivatives has shown that variations in substituents can significantly affect biological activity. This compound was compared with other derivatives lacking halogen substituents, revealing enhanced potency due to the presence of bromine and chlorine atoms .
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, and how can regioselectivity be controlled?
The synthesis typically involves cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by halogenation or nitration at position 3 . Regioselectivity is influenced by electronic and steric factors: bromination at position 3 is favored due to the electron-deficient nature of the imidazo[1,2-b]pyridazine core. For advanced derivatives, sequential functionalization (e.g., Stille coupling or nucleophilic substitution) can introduce diverse substituents . Reaction monitoring via TLC and purification by flash chromatography (e.g., cyclohexane/ethyl acetate gradients) are critical for yield optimization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : and NMR are essential for confirming substitution patterns. For example, the ethyl ester group typically shows a quartet at ~4.2 ppm () and a carbonyl signal at ~161 ppm () .
- MS/HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns (e.g., Br/Cl isotopes) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying bromine and chlorine positions in the heterocyclic framework .
Q. What are the recommended storage conditions and handling protocols for this compound?
Store below -20°C in airtight containers under inert atmosphere to prevent decomposition. Purity (>95%) should be verified via HPLC or NMR prior to use. Avoid prolonged exposure to moisture or light, as the imidazo[1,2-b]pyridazine core may undergo hydrolysis or photodegradation .
Advanced Research Questions
Q. How can mechanistic studies improve the yield of halogenation reactions in this scaffold?
Halogenation (e.g., bromination) often proceeds via electrophilic aromatic substitution. Computational modeling (DFT calculations) can predict reactive sites, while in situ monitoring (e.g., NMR kinetics) identifies intermediates. For example, using N-bromosuccinimide (NBS) in DMF at 0–5°C minimizes side reactions, achieving >80% yield . Competing pathways, such as over-halogenation, can be suppressed by controlling stoichiometry and reaction time .
Q. What strategies address contradictions in reported synthetic yields for derivatives of this compound?
Discrepancies in yields (e.g., 50% vs. 96%) often arise from variations in reaction scale, purification methods, or catalyst loading. Systematic optimization should include:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency in Stille or Suzuki reactions .
- Workup protocols : Acid/base extraction or silica gel chromatography can recover unreacted starting materials .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
The imidazo[1,2-b]pyridazine scaffold shows promise in targeting kinases (e.g., Mps1/TTK) . Key modifications include:
- Position 3 : Bromine enhances electrophilicity for nucleophilic substitution with amines or thiols.
- Position 6 : Chlorine improves metabolic stability by reducing oxidative susceptibility.
- Ester group (position 2) : Hydrolysis to carboxylic acid increases solubility for in vivo assays .
Biological screening should include kinase inhibition assays and cytotoxicity profiling against relevant cell lines.
Q. What computational tools predict reactivity and regioselectivity in further functionalization?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase ATP-binding pockets) .
- DFT calculations (Gaussian) : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Machine learning : Platforms like Chemprop train models on reaction databases to forecast optimal conditions for new transformations .
Methodological Considerations
Q. How should researchers troubleshoot low yields in multi-step syntheses involving this compound?
- Intermediate characterization : Use LC-MS or NMR to detect side products (e.g., dehalogenation or ester hydrolysis).
- Temperature control : Exothermic reactions (e.g., nitration) require slow reagent addition and ice baths .
- Catalyst activation : Pre-dry palladium catalysts under vacuum to prevent deactivation by moisture .
Q. What are the best practices for analyzing data contradictions in crystallographic studies?
- Twinned data : SHELXL’s TWIN command resolves ambiguities in diffraction patterns .
- Disorder modeling : Refine alternative conformations using PART instructions in SHELX.
- Validation tools : CheckCIF (IUCr) identifies outliers in bond lengths/angles, ensuring structural accuracy .
Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 232.46 g/mol | |
| Purity | >95.0% (HPLC) | |
| Storage Temperature | < -20°C | |
| CAS RN | 13526-66-4 |
Q. Table 2: Common Synthetic Modifications
| Reaction Type | Conditions | Yield Range |
|---|---|---|
| Bromination | NBS, DMF, 0°C | 75–85% |
| Stille Coupling | Pd(PPh), THF, 80°C | 60–90% |
| Ester Hydrolysis | NaOH, EtOH/HO, reflux | 70–95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
